N-(1-ADAMANTYL)-N'-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]UREA
Description
N-1-adamantyl-N’-[3-(4-methyl-1H-pyrazol-1-yl)propyl]urea is a synthetic organic compound that belongs to the class of adamantane derivatives Adamantane is a diamondoid hydrocarbon known for its stability and unique cage-like structure The incorporation of the adamantyl group into various chemical structures often enhances their stability and biological activity
Properties
IUPAC Name |
1-(1-adamantyl)-3-[3-(4-methylpyrazol-1-yl)propyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O/c1-13-11-20-22(12-13)4-2-3-19-17(23)21-18-8-14-5-15(9-18)7-16(6-14)10-18/h11-12,14-16H,2-10H2,1H3,(H2,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYNVWXZDDHQFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCCNC(=O)NC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-1-adamantyl-N’-[3-(4-methyl-1H-pyrazol-1-yl)propyl]urea typically involves multiple steps. One common synthetic route starts with the preparation of the adamantylamine derivative, which is then reacted with an isocyanate to form the urea linkage. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
N-1-adamantyl-N’-[3-(4-methyl-1H-pyrazol-1-yl)propyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the adamantyl group are replaced with other substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-1-adamantyl-N’-[3-(4-methyl-1H-pyrazol-1-yl)propyl]urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent. Adamantane derivatives are known for their antiviral, antibacterial, and anticancer properties. This compound may exhibit similar activities and is investigated for its potential use in drug development.
Materials Science: Due to its stable adamantyl core, the compound is explored for use in the development of advanced materials, such as polymers and coatings, that require high thermal and chemical stability.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes. This can provide insights into its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-1-adamantyl-N’-[3-(4-methyl-1H-pyrazol-1-yl)propyl]urea involves its interaction with specific molecular targets in the body. The adamantyl group enhances the compound’s ability to penetrate cell membranes and reach its target sites. The pyrazole ring can interact with enzymes, receptors, or other proteins, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-1-adamantyl-N’-[3-(4-methyl-1H-pyrazol-1-yl)propyl]urea can be compared with other adamantane derivatives, such as:
Amantadine: Known for its antiviral and antiparkinsonian activities.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral agent with a similar structure.
These compounds share the adamantyl core but differ in their functional groups and specific biological activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
